![molecular formula C13H17BrN4O2 B5183157 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5183157.png)
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, and its unique structure makes it a promising candidate for various biological and chemical studies. In
Wirkmechanismus
The mechanism of action of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various molecular targets, including enzymes, receptors, and ion channels. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess neuroprotective activity, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are various future directions for the study of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the structure of this compound. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to investigate the potential side effects of this compound and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 3-bromo-1-adamantylamine with 5-methyl-3-nitro-1H-1,2,4-triazole-1-ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. The yield of this synthesis method is high, and the purity of the product is excellent.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has various potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2/c1-8-15-11(18(19)20)16-17(8)13-5-9-2-10(6-13)4-12(14,3-9)7-13/h9-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVVAXZOUZPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID17412189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.